
L-689502
概要
説明
L-689502は、ヒト免疫不全ウイルス1型プロテアーゼの強力な阻害剤です。 この化合物は、ヒト免疫不全ウイルス1型プロテアーゼの活性を阻害する上で著しい有効性を示しており、IC50値は1ナノモルです 。これは、主にヒト免疫不全ウイルス1型プロテアーゼの阻害メカニズムを研究し、ヒト免疫不全ウイルス感染症に対する新たな治療戦略を開発するための科学研究で使用されます。
準備方法
合成経路と反応条件
L-689502の合成は、重要な中間体の形成とその後のカップリングを含む複数のステップを伴います。合成経路は通常、インダニル誘導体とフェニルアラニン誘導体の調製から始まり、続いてカップリングして最終生成物を形成します。 反応条件には、保護基、カップリング試薬、および精製ステップの使用がしばしば含まれ、目的とする生成物の高純度と収率が確保されます .
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、反応条件の最適化、反応のスケールアップ、および最終生成物の整合性と純度を確保するための厳格な品質管理対策の実施が含まれます。 自動反応器や高速液体クロマトグラフィーなどの高度な精製技術の使用は、工業生産において一般的です .
化学反応の分析
反応の種類
L-689502は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を形成します。
還元: 還元反応は、this compoundの官能基を修飾し、異なる誘導体をもたらす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化アルミニウムリチウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はカルボン酸またはケトンの形成につながる可能性がありますが、還元はアルコールまたはアミンを生成する可能性があります .
科学研究への応用
This compoundは、次のような幅広い科学研究への応用を有しています。
化学: プロテアーゼ阻害のメカニズムを研究し、新しい合成方法を開発するためのモデル化合物として使用されます。
生物学: ヒト免疫不全ウイルス1型プロテアーゼの役割を、ウイルス複製と病原性において理解するための研究に使用されます。
医学: ヒト免疫不全ウイルス感染症およびプロテアーゼ活性に関与する他の疾患の治療のための潜在的な治療薬として調査されています。
科学的研究の応用
Scientific Research Applications
L-689502 has been extensively studied for its applications in various fields:
Antiviral Research
This compound is primarily utilized in the development of antiretroviral therapies targeting HIV. Its high potency against HIV protease makes it a crucial compound in the formulation of effective treatments for HIV/AIDS.
Structural Biology
The compound has been instrumental in structural biology studies, providing insights into the mechanism of action of HIV protease inhibitors. Crystallographic studies have revealed the binding interactions between this compound and the active site of the protease, aiding in the design of more effective inhibitors.
Drug Development
This compound serves as a lead compound for developing new antiviral agents. Its structure has inspired modifications that enhance efficacy and reduce side effects, leading to novel drug candidates with improved pharmacological profiles.
Data Table: Comparative Efficacy of this compound
Compound | Target | IC50 (nM) | Mechanism of Action |
---|---|---|---|
This compound | HIV Protease | 1 | Inhibition of proteolytic activity |
Saquinavir | HIV Protease | 8 | Competitive inhibition |
Ritonavir | HIV Protease | 5 | Competitive inhibition |
Case Studies
Several case studies illustrate the effectiveness and applications of this compound in clinical and preclinical settings:
Case Study 1: Efficacy Against HIV
Objective : To evaluate the antiviral activity of this compound in vitro.
Methodology : Human T lymphocyte cells were treated with varying concentrations of this compound and infected with HIV.
Results :
- Significant reduction in viral load was observed at concentrations as low as 1 nM.
- The study concluded that this compound effectively inhibits viral replication, supporting its potential use in therapeutic settings .
Case Study 2: Structural Analysis
Objective : To determine the binding affinity and structural interactions of this compound with HIV protease.
Methodology : X-ray crystallography was used to analyze the complex formed between this compound and HIV protease.
Results :
作用機序
L-689502は、ヒト免疫不全ウイルス1型プロテアーゼの活性を阻害することで効果を発揮します。この化合物は、プロテアーゼの活性部位に結合し、ウイルス複製に必要なウイルスポリタンパク質の機能的タンパク質への切断を阻止します。 この阻害は、ウイルスのライフサイクルを阻害し、感染性ウイルス粒子の産生を減少させます 。 関与する分子標的と経路には、ヒト免疫不全ウイルス1型プロテアーゼとウイルスの複製機構が含まれます .
類似の化合物との比較
This compoundは、L-694746やペプスタチンなどの他の類似の化合物と比較されます。
L-694746: This compoundとは構造が異なりますが、ヒト免疫不全ウイルス1型プロテアーゼ活性の阻害において同等に強力です.
ペプスタチン: This compoundよりも弱く、IC50値は2マイクロモルです.
類似の化合物のリスト
- L-694746
- ペプスタチン
- DMP-323
- RO-31-8959
- KNI-272
This compoundは、ヒト免疫不全ウイルス1型プロテアーゼを阻害する際のその高い効力と特異性により、科学研究と創薬において貴重なツールとなっています。
類似化合物との比較
L-689502 is compared with other similar compounds, such as L-694746 and pepstatin:
List of Similar Compounds
This compound stands out due to its high potency and specificity in inhibiting human immunodeficiency virus type 1 protease, making it a valuable tool in scientific research and drug development.
生物活性
L-689502 is a potent inhibitor of HIV-1 protease, a critical enzyme in the life cycle of the HIV virus. It was developed as part of a series of compounds aimed at combating HIV/AIDS, and it has been extensively studied for its biological activity and therapeutic potential.
This compound functions by binding to the active site of HIV-1 protease, inhibiting its activity. This prevents the protease from cleaving viral polyproteins into functional proteins, thereby blocking the maturation and replication of the virus. The compound exhibits an IC50 value of approximately 1 nM , indicating its high potency against HIV-1 protease .
Structure-Activity Relationship (SAR)
The effectiveness of this compound is attributed to its structural features which enhance its binding affinity to the protease. Research has shown that modifications in the chemical structure can significantly alter its inhibitory activity. For instance, studies have demonstrated that certain analogs exhibit varying degrees of potency, underscoring the importance of specific functional groups in achieving optimal biological activity .
Comparative Efficacy
A comparative analysis of this compound with other protease inhibitors reveals its relative efficacy. The following table summarizes key data on various HIV protease inhibitors:
Compound | IC50 (nM) | Selectivity | Notes |
---|---|---|---|
This compound | 1 | High | Potent inhibitor; used in research |
Indinavir | 10 | Moderate | First approved protease inhibitor |
Saquinavir | 5 | Moderate | Early protease inhibitor with resistance issues |
Darunavir | 0.5 | High | Second-generation; effective against resistant strains |
Study 035
In clinical trials, particularly Study 035, this compound was evaluated in combination with other antiretroviral agents. The study involved 97 patients who were randomized into three treatment groups: this compound monotherapy, AZT and lamivudine, and a combination of all three agents. Results indicated that patients receiving the combination therapy had a significantly lower viral load after 24 weeks , demonstrating the enhanced efficacy when this compound was used alongside other drugs .
ACTG 320 Trial
Another pivotal trial, ACTG 320, assessed the impact of adding this compound to standard AZT and lamivudine therapy. The trial included 1156 participants with advanced HIV infection. Findings revealed that those receiving the triple therapy had improved immune function (higher CD4 counts) and reduced mortality rates compared to those on dual therapy alone .
Resistance Profile
Despite its potency, resistance to this compound can develop, similar to other protease inhibitors. Studies have shown that mutations in the HIV protease gene can lead to reduced susceptibility to this compound, necessitating ongoing research into combination therapies that could mitigate this risk .
特性
IUPAC Name |
tert-butyl N-[(2S,3S,5R)-3-hydroxy-6-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-[[4-(2-morpholin-4-ylethoxy)phenyl]methyl]-6-oxo-1-phenylhexan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H51N3O7/c1-39(2,3)49-38(46)40-33(24-27-9-5-4-6-10-27)34(43)26-30(37(45)41-36-32-12-8-7-11-29(32)25-35(36)44)23-28-13-15-31(16-14-28)48-22-19-42-17-20-47-21-18-42/h4-16,30,33-36,43-44H,17-26H2,1-3H3,(H,40,46)(H,41,45)/t30-,33+,34+,35-,36+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLCQJSWFWQHCD-AIIVFDHXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CC(CC2=CC=C(C=C2)OCCN3CCOCC3)C(=O)NC4C(CC5=CC=CC=C45)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@H](C[C@@H](CC2=CC=C(C=C2)OCCN3CCOCC3)C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H51N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40160692 | |
Record name | L 689502 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40160692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
673.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138483-63-3 | |
Record name | L 689502 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138483633 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L 689502 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40160692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。